molecular formula C7H8O B12654529 Benene-d, 4-methoxy- CAS No. 20938-43-6

Benene-d, 4-methoxy-

Cat. No.: B12654529
CAS No.: 20938-43-6
M. Wt: 109.14 g/mol
InChI Key: RDOXTESZEPMUJZ-VMNATFBRSA-N
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Description

Benene-d, 4-methoxy-, also known as 4-methoxybenzoic acid, is a significant compound in organic chemistry. It features a benzene ring substituted with a methoxy group and a carboxylic acid group. This compound is known for its versatile applications in various industries, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzoic acid typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an acylbenzene intermediate. This intermediate is then hydrolyzed to yield the desired 4-methoxybenzoic acid .

Industrial Production Methods

Industrial production of 4-methoxybenzoic acid often employs a “one-pot” method, which involves the oximating of 4-methoxybenzaldehyde in an organic solvent with an oximating agent to obtain an intermediate, 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to produce 4-methoxybenzoic acid . This method is favored for its high yield and simplicity.

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This increased reactivity allows for the formation of various derivatives that can interact with biological targets, such as enzymes and receptors, leading to their observed biological effects .

Comparison with Similar Compounds

4-methoxybenzoic acid can be compared with other similar compounds, such as:

The uniqueness of 4-methoxybenzoic acid lies in the electron-donating effect of the methoxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

20938-43-6

Molecular Formula

C7H8O

Molecular Weight

109.14 g/mol

IUPAC Name

1-deuterio-4-methoxybenzene

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D

InChI Key

RDOXTESZEPMUJZ-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)OC

Canonical SMILES

COC1=CC=CC=C1

Origin of Product

United States

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